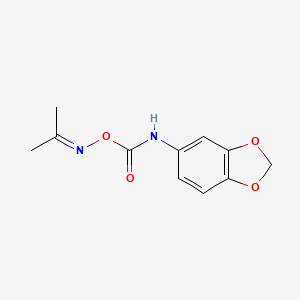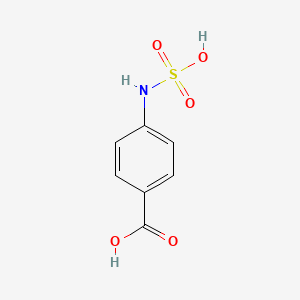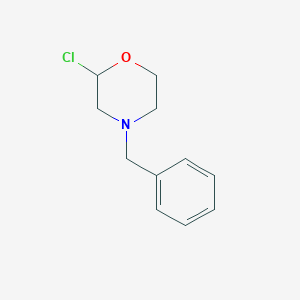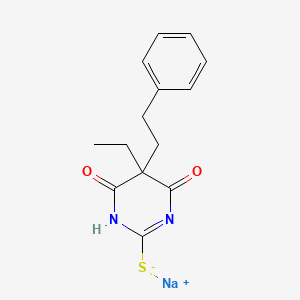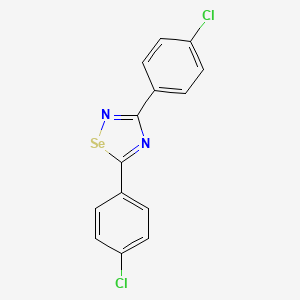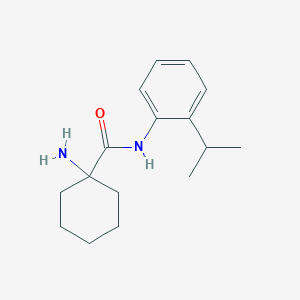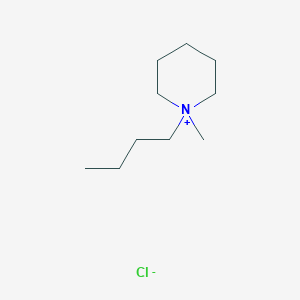
1-Butyl-1-methylpiperidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1-methylpiperidinium chloride is an ionic liquid composed of a piperidinium cation and a chloride anion. It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium chloride can be synthesized through the reaction of 1-butylpiperidine with methyl chloride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to achieve high purity levels .
化学反应分析
Types of Reactions: 1-Butyl-1-methylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted piperidinium compounds .
科学研究应用
1-Butyl-1-methylpiperidinium chloride has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-butyl-1-methylpiperidinium chloride exerts its effects is primarily through its ionic nature. The piperidinium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions and hydrogen bonding. These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in different applications .
相似化合物的比较
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpiperidinium bromide
- 1-Ethyl-3-methylimidazolium chloride
Comparison: 1-Butyl-1-methylpiperidinium chloride stands out due to its higher thermal stability and ionic conductivity compared to similar compounds. Its unique combination of properties makes it particularly suitable for applications requiring high stability and conductivity .
属性
CAS 编号 |
845790-13-8 |
|---|---|
分子式 |
C10H22ClN |
分子量 |
191.74 g/mol |
IUPAC 名称 |
1-butyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C10H22N.ClH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OIMZVJUBJXJIQO-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1(CCCCC1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


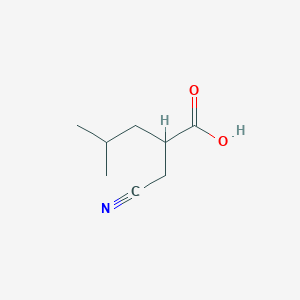
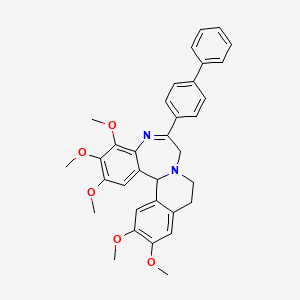

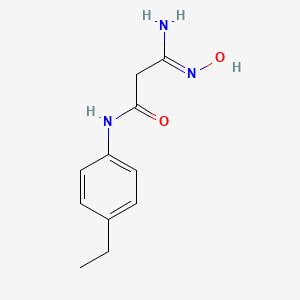
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
